Methyl eugenol
Overview
Description
Methyl eugenol is a naturally occurring chemical compound classified as a phenylpropene, a type of phenylpropanoid. It is the methyl ether of eugenol and is found in various essential oils. This compound plays a significant role in nature, particularly in relation to insect behavior and pollination . It is found in over 450 plant species from 80 families, including both angiosperm and gymnosperm families .
Scientific Research Applications
Methyl eugenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phenylpropanoids.
Medicine: It has been studied for its potential antibacterial, antifungal, and antioxidant properties.
Industry: this compound is used in the flavoring and fragrance industry, as well as in aromatherapy.
Safety and Hazards
Methyleugenol may cause an allergic skin reaction, serious eye irritation, and is toxic to aquatic life . Symptoms of exposure to this compound include nausea, vomiting, diarrhea, circulatory collapse, dizziness, rapid and shallow breathing, unconsciousness, convulsions, abdominal burning, dysuria, hematuria, tachycardia, bronchial irritation, anuria, pulmonary edema, bronchial pneumonia, and renal damage .
Future Directions
Methyleugenol is a common phenylpropanoid found in many plant species, particularly in spices and medicinal plants . It can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) . This suggests that methyleugenol could serve as a valuable catalyst for generating bioactive compounds in the future .
Mechanism of Action
Target of Action
Methyleugenol, a phenylpropanoid, is found in several herbs and spices . It primarily targets DNA and human topoisomerases . Topoisomerases are crucial enzymes that regulate and adjust the topologic states of DNA and are involved in all processes of DNA processing .
Mode of Action
Methyleugenol and its oxidative metabolites, methyleugenol-2′,3′-epoxide and 3′-oxomethylisoeugenol, interact with DNA and human topoisomerases . These metabolites significantly enhance DNA damage in human colon carcinoma cells . They also increase the cellular phosphorylated H2AX level, a biomarker of DNA double-strand breaks . Furthermore, these metabolites inhibit the activity of recombinant topoisomerase I .
Biochemical Pathways
Methyleugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . Eugenol synthase (EGS) is one of the key enzymes involved in the synthesis of methyleugenol . Two eugenol synthase genes (MbEGS1 and MbEGS2) present in M. bracteata, where MbEGS1 and MbEGS2 were mainly expressed in flowers, followed by leaves, and had the lowest expression levels in stems .
Pharmacokinetics
The pharmacokinetics of methyleugenol have been studied in combination with other drugs such as diclofenac or ketorolac . The plasma concentrations of these drugs were determined by HPLC and pharmacokinetics parameters were assessed . .
Result of Action
Methyleugenol and its oxidative metabolites induce DNA damage and interact with human topoisomerases . They significantly enhance DNA damage in human colon carcinoma cells . Both of these metabolites also showed a significant induction of micronuclei in HT29 cells .
Action Environment
Environmental factors can affect the biosynthesis of essential oils like methyleugenol by regulating the mevalonic acid, methylerythritol-4-phosphate, and DOXP pathways . These environmental factors also have a prominent impact on the stability of essential oils . .
Biochemical Analysis
Biochemical Properties
Methyleugenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .
Cellular Effects
Methyleugenol and its oxidative metabolites significantly enhance DNA damage in human colon carcinoma cells . Methyleugenol does not affect the protein status of γH2AX, a biomarker of DNA double-strand breaks, whereas its metabolites methyleugenol-2′,3′-epoxide and 3′-oxomethylisoeugenol significantly increase the cellular phosphorylated H2AX level .
Molecular Mechanism
Methyleugenol interferes effectively with the QS-regulated processes of toxin secretion in Chomobacterium violaceum ATCC31532, resulting in strong inhibition of QS genes . The anti-QS mechanism of methyleugenol consisted of inhibition of C6-HSL production, potentially via interaction with CviR and/or CviI protein .
Temporal Effects in Laboratory Settings
The effects of methyleugenol change over time in laboratory settings. In the overexpression group of the MbEGSs genes, the transcription levels of the MbEGS1 gene and MbEGS2 gene were increased 13.46 times and 12.47 times, respectively, while the methyleugenol levels increased 18.68% and 16.48% .
Dosage Effects in Animal Models
In animal models, the effects of methyleugenol vary with different dosages. Methyleugenol (50 mg/kg) increased latency and reduced immobility time in the tail suspension test . In the open field, there was no statistical difference for the methyleugenol groups regarding the number of crosses, and methyleugenol (50 mg/kg) increased the number of rearing and time spent in the center .
Metabolic Pathways
Methyleugenol may be bioactivated by three different pathways: (1) hydroxylation at the 1′ position of the allylic side chain to yield 1′-hydroxymethyl eugenol, followed by sulfation of this intermediate to form 1′-hydroxy methyleugenol sulfate, (2) oxidation of the 2′,3′-double bond of the allylic side chain to form methyleugenol-2,3-oxide, and (3) O-demethylation followed by spontaneous rearrangement to form eugenol quinone methide .
Transport and Distribution
The distribution of methyleugenol in various plant organs within a species is definitely uneven and varies greatly according to growth stage as well as plant variety/chemotype .
Subcellular Localization
Subcellular localization of methyleugenol-related genes has been detected in the cytoplasm . Through transient overexpression experiments, it was found that these genes significantly elevate the concentration of methyleugenol in Melaleuca bracteata leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl eugenol can be synthesized through the methylation of eugenol. The process involves adding sodium hydroxide solution to a reaction kettle, followed by the addition of eugenol under stirring conditions. The reaction temperature is maintained between 20 to 30°C, and methyl sulfate is slowly added. After the addition, the mixture is stirred for an hour and then heated to 40 to 50°C for another hour to resolve the methyl sulfate. The product is then obtained through underpressure distillation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield, high product purity, and low cost .
Chemical Reactions Analysis
Types of Reactions: Methyl eugenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide are commonly used.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparison with Similar Compounds
Eugenol: Found in clove oil, known for its antiseptic and analgesic properties.
Isoeugenol: Used in the fragrance industry and has similar properties to eugenol.
Methyleugenol: Similar to methyl eugenol but with slight differences in chemical structure and properties.
This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEMGPIYFIJGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Record name | METHYLEUGENOL | |
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Record name | methyl eugenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_eugenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5025607 | |
Record name | 1,2-Dimethoxy-4-(2-propen-1-yl)benzene | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992), Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB], Liquid, Colourless to pale yellow liquid; Clove-carnation aroma | |
Record name | METHYLEUGENOL | |
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Record name | Methyleugenol | |
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Record name | Methyleugenol | |
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Record name | Methyl eugenol | |
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Boiling Point |
490.5 °F at 760 mmHg (NTP, 1992), 254.7 °C | |
Record name | METHYLEUGENOL | |
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Record name | METHYLEUGENOL | |
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Flash Point |
210 °F (NTP, 1992), 99 °C, 99 °C (210 °F) (closed cup) | |
Record name | METHYLEUGENOL | |
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Record name | Methyleugenol | |
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Record name | METHYLEUGENOL | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol, ethyl ether, Soluble in fixed oils; insoluble in glycerin and propylene glycol, In water, 500 mg/L at 25 °C, 0.5 mg/mL at 25 °C, Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol, Soluble (in ethanol) | |
Record name | METHYLEUGENOL | |
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Record name | METHYLEUGENOL | |
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Record name | Methyleugenol | |
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Record name | Methyl eugenol | |
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Density |
1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.032-1.036 at 25 °C, 1.032-1.036 | |
Record name | METHYLEUGENOL | |
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Record name | METHYLEUGENOL | |
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Record name | Methyl eugenol | |
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Vapor Density |
greater than 1.0 (NTP, 1992) (Relative to Air) | |
Record name | METHYLEUGENOL | |
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Vapor Pressure |
0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992), 0.01 [mmHg], 0.012 mm Hg at 25 °C (extrapolated) | |
Record name | METHYLEUGENOL | |
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Record name | Methyleugenol | |
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Color/Form |
Crystals from hexane, Colorless to pale yellow liquid | |
CAS No. |
93-15-2 | |
Record name | METHYLEUGENOL | |
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Record name | Benzene, 1,2-dimethoxy-4-(2-propen-1-yl)- | |
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Record name | 1,2-Dimethoxy-4-(2-propen-1-yl)benzene | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T9VA6R7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLEUGENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyleugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °F (NTP, 1992), -4 °C | |
Record name | METHYLEUGENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20652 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYLEUGENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4504 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyleugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.